molecular formula C12H18BN3O5 B14788258 2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide

2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide

Cat. No.: B14788258
M. Wt: 295.10 g/mol
InChI Key: QYSVIBYIUIUHDD-UHFFFAOYSA-N
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Description

2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide is an organic compound that features both borate and pyrimidine groups

Preparation Methods

The synthesis of 2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide typically involves nucleophilic substitution and amidation reactions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The borate group can form reversible covalent bonds with diols or other nucleophiles, while the pyrimidine group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets and pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar compounds include other borate-containing pyrimidines and related heterocycles. For example:

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a borate group and is used in similar applications.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole:

Properties

Molecular Formula

C12H18BN3O5

Molecular Weight

295.10 g/mol

IUPAC Name

2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C12H18BN3O5/c1-11(2)12(3,4)21-13(20-11)6-14-9(18)7-5-8(17)16-10(19)15-7/h5H,6H2,1-4H3,(H,14,18)(H2,15,16,17,19)

InChI Key

QYSVIBYIUIUHDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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